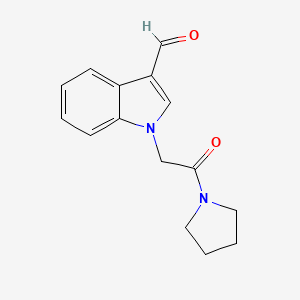
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde, with the CAS number 347320-40-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications based on recent research findings.
- Molecular Formula : C₁₅H₁₆N₂O₂
- Molecular Weight : 256.30 g/mol
- Structure : The compound features an indole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization of the indole structure. Specific methodologies can vary, but they often include condensation reactions that yield the desired aldehyde derivative.
Anticancer Activity
Recent studies have evaluated the anticancer potential of related compounds, particularly focusing on their effects on various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung adenocarcinoma) and HSAEC1-KT (non-cancerous control).
- Methodology : MTT assays were employed to assess cell viability post-treatment with the compound at a concentration of 100 µM for 24 hours.
Results indicated that derivatives similar to this compound exhibited varying degrees of cytotoxicity against cancer cells, with some showing significant reductions in viability compared to controls like cisplatin .
| Compound | Cell Line | Viability (%) | Remarks |
|---|---|---|---|
| Compound A | A549 | 66% | Effective cytotoxicity |
| Compound B | HSAEC1-KT | 78% | Less effective against non-cancerous cells |
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have been extensively studied. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli.
In vitro tests demonstrated that certain analogs exhibited promising antimicrobial activity, although specific data on this compound's efficacy remains limited. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various pathogens .
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| S. aureus | 0.0039 | Strong |
| E. coli | >64 | Weak |
Case Studies
One notable study focused on the synthesis and biological evaluation of a series of indole-based compounds, highlighting their potential as anticancer agents. The study revealed that modifications to the indole structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Another research effort investigated the modulation of autophagy pathways by indole derivatives, linking these mechanisms to neuroprotective effects in neuronal models. This indicates a broader therapeutic potential beyond oncology .
Propriétés
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-11-12-9-17(14-6-2-1-5-13(12)14)10-15(19)16-7-3-4-8-16/h1-2,5-6,9,11H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOZNYHNBODLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














